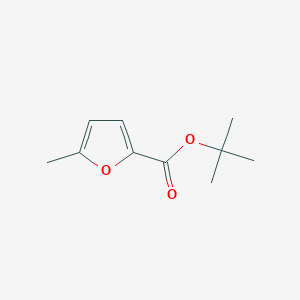

Tert-butyl 5-methyl-2-furanecarboxylate

Description

Tert-butyl 5-methyl-2-furanecarboxylate is a furan-derived ester characterized by a tert-butyl ester group and a methyl substituent on the furan ring. The tert-butyl group confers steric bulk, enhancing stability against hydrolysis compared to smaller esters (e.g., methyl or ethyl esters) . The methyl substituent on the furan ring likely influences electronic and steric effects, affecting reactivity and solubility. Such compounds are typically used as intermediates in organic synthesis, pharmaceuticals, or agrochemicals.

Properties

Molecular Formula |

C10H14O3 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

tert-butyl 5-methylfuran-2-carboxylate |

InChI |

InChI=1S/C10H14O3/c1-7-5-6-8(12-7)9(11)13-10(2,3)4/h5-6H,1-4H3 |

InChI Key |

OTRXNVAXLQLSFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares tert-butyl 5-methyl-2-furanecarboxylate with structurally or functionally related compounds, including tert-butyl alcohol, methyl 5-methyl-2-furanecarboxylate, and other tert-butyl esters.

Physical and Chemical Properties

Key Observations :

- The tert-butyl group in the target compound reduces polarity, lowering water solubility compared to methyl esters.

- Tert-butyl alcohol’s flammability (NFPA rating: 3) suggests that tert-butyl esters may require similar precautions against ignition.

Reactivity and Stability

- Hydrolysis Resistance : Tert-butyl esters are less prone to hydrolysis than methyl esters due to steric hindrance . For example, tert-butyl carbamates remain stable under basic conditions but decompose under strong acids (e.g., releasing isobutylene gas with HCl) .

- Thermal Stability: Tert-butyl alcohol decomposes at high temperatures, producing toxic gases like carbon monoxide . Analogous tert-butyl esters may exhibit similar thermal degradation risks.

- Incompatibilities : Like tert-butyl alcohol, which reacts violently with oxidizers and strong acids , tert-butyl esters may require avoidance of strong acids/bases during handling.

Key Risks :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.